molecular formula C14H10BrN3OS2 B14978602 N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide

Cat. No.: B14978602
M. Wt: 380.3 g/mol
InChI Key: ZOBPQDJQGUWLPR-UHFFFAOYSA-N
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Description

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide is a complex organic compound that features a combination of bromothiophene, thiadiazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 5-bromothiophene-2-boronic acid with 3-(5-bromothiophen-2-yl)-1,2,4-thiadiazole under palladium catalysis .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.

    Substitution: The bromine atom in the thiophene ring can be substituted with different nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine
  • 4,7-bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole
  • 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4-dione

Comparison: Compared to these similar compounds, N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide is unique due to its specific combination of functional groups, which can impart distinct electronic, optical, and biological properties. This uniqueness makes it a valuable compound for specialized applications in various fields .

Properties

Molecular Formula

C14H10BrN3OS2

Molecular Weight

380.3 g/mol

IUPAC Name

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide

InChI

InChI=1S/C14H10BrN3OS2/c1-8-2-4-9(5-3-8)13(19)17-14-16-12(18-21-14)10-6-7-11(15)20-10/h2-7H,1H3,(H,16,17,18,19)

InChI Key

ZOBPQDJQGUWLPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=C(S3)Br

Origin of Product

United States

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